4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method for synthesizing pyrimidine derivatives is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
4-Cyclobutyl-6-methyl-2-(piperidin-4-yl)pyrimidine: Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C18H23N5O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-cyclobutyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H23N5O/c1-2-15(3-1)16-10-17(22-13-21-16)23-8-4-14(5-9-23)12-24-18-11-19-6-7-20-18/h6-7,10-11,13-15H,1-5,8-9,12H2 |
InChI Key |
KBIZXVQWBREBBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4 |
Origin of Product |
United States |
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